Kolavenic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
25436-90-2 |
|---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C20H32O2/c1-14(13-18(21)22)9-11-19(4)16(3)10-12-20(5)15(2)7-6-8-17(19)20/h7,13,16-17H,6,8-12H2,1-5H3,(H,21,22)/b14-13+/t16-,17-,19+,20+/m1/s1 |
InChI Key |
NLVMTSRTOGOFQD-MWRQYBNOSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/C(=O)O)/C)CCC=C2C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C)C |
Synonyms |
kolavenic acid |
Origin of Product |
United States |
Occurrence and Isolation of Kolavenic Acid
Natural Sources and Botanical Distribution
Kolavenic acid and its derivatives are not ubiquitously distributed but have been specifically identified in a number of plant genera, indicating a degree of taxonomic specificity.
Research has confirmed the presence of this compound in several plant genera, including but not limited to Aristolochia, Solidago, Xylopia, Hardwickia, Macaranga, Polyalthia, and Entada. Within these genera, specific species are notable sources of the compound.
For instance, in the genus Aristolochia, this compound has been reported in Aristolochia esperanzae, A. galeata, and A. malmeana. nih.govunesp.brnih.gov The genus Solidago (goldenrods) is another significant source, with the compound being found in species such as Solidago altissima and S. canadensis. mdpi.comcdnsciencepub.comneist.res.incapes.gov.br In the family Annonaceae, Xylopia aethiopica and Polyalthia longifolia are known to contain this compound. nih.govresearchgate.netresearchgate.netresearchgate.netjpsionline.comscialert.net The oleoresin of Hardwickia pinnata is a well-documented source of this compound and related diterpenoids. kyoto-u.ac.jpneist.res.iniupac.orgtandfonline.com Furthermore, the compound has been isolated from Macaranga monandra and Entada abyssinica. nih.govacs.orgingentaconnect.comprota4u.orgnih.govresearchgate.net
Below is a table summarizing the botanical sources of this compound.
Table 1: Botanical Sources of this compound| Genus | Species | Family |
|---|---|---|
| Aristolochia | A. esperanzae, A. galeata, A. giberti, A. malmeana | Aristolochiaceae |
| Solidago | S. altissima, S. canadensis, S. gigantea | Asteraceae |
| Xylopia | X. aethiopica | Annonaceae |
| Hardwickia | H. pinnata | Fabaceae |
| Macaranga | M. monandra | Euphorbiaceae |
| Polyalthia | P. longifolia | Annonaceae |
| Entada | E. abyssinica | Fabaceae |
This compound is not uniformly distributed throughout the plant; its accumulation varies depending on the species and the specific plant organ. It has been successfully isolated from various tissues, including bark, leaves, roots, and oleoresins.
The stem bark is a significant reservoir for this compound in several species, such as Entada abyssinica and Macaranga monandra. ingentaconnect.comprota4u.orgresearchgate.net In Polyalthia longifolia, the compound has been identified in the leaves and seeds. researchgate.netscialert.netjst.go.jp The roots of plants like Aristolochia malmeana and certain Solidago species are also known to contain this compound. unesp.brcdnsciencepub.comresearchgate.net A particularly rich source is the oleoresin produced by Hardwickia pinnata, which contains a complex mixture of diterpenoids, including this compound. iupac.org
The table below details the distribution of this compound in various plant parts.
Table 2: Distribution of this compound in Plant Tissues| Plant Genus/Species | Tissue/Organ |
|---|---|
| Entada abyssinica | Stem Bark |
| Macaranga monandra | Stem Bark |
| Polyalthia longifolia | Leaves, Seeds, Bark |
| Aristolochia malmeana | Roots |
| Solidago altissima | Roots, Aerial Parts |
| Hardwickia pinnata | Oleoresin |
| Xylopia aethiopica | Fruits |
Identification in Specific Plant Genera and Species (e.g., Aristolochia, Solidago, Xylopia, Hardwickia, Macaranga, Polyalthia, Entada)
Isolation Methodologies from Natural Matrices
The isolation of this compound from its natural sources involves a multi-step process that begins with extraction from the plant material, followed by chromatographic techniques to purify the compound.
The initial step in isolating this compound is typically a solvent extraction process. The choice of solvent is crucial and depends on the polarity of the target compound. Since this compound is a diterpene acid, it is generally soluble in organic solvents.
Commonly, the dried and powdered plant material is subjected to extraction using solvents of varying polarity. Non-polar solvents like hexane (B92381) and petroleum ether are frequently used for the initial extraction, particularly for oleoresins and seeds. unesp.brresearchgate.netscialert.netresearchgate.net For instance, the hexane extract of Aristolochia malmeana roots and the petroleum ether extract of Polyalthia longifolia seeds have yielded this compound. unesp.brscialert.net Methanolic extraction is also employed, often followed by liquid-liquid partitioning with less polar solvents like hexane or ethyl acetate (B1210297) to separate compounds based on their polarity. acs.orgnih.govacademicjournals.org Soxhlet extraction is a continuous extraction method that can be used to efficiently extract the compound from plant material. scialert.netacademicjournals.org
Following the initial extraction, the crude extract contains a mixture of various phytochemicals. To isolate this compound in a pure form, chromatographic techniques are essential. column-chromatography.com
Column chromatography is the most widely used method for the large-scale separation of compounds from the crude extract. wikipedia.orguvic.ca The stationary phase is typically silica (B1680970) gel, an adsorbent that separates compounds based on their polarity. researchgate.netresearchgate.net The mobile phase, or eluent, consists of a solvent or a gradient of solvent mixtures. For the separation of this compound, a common approach involves using a gradient of non-polar to more polar solvents, such as a mixture of hexane and ethyl acetate with increasing proportions of ethyl acetate. researchgate.netresearchgate.net This causes the compounds to move through the column at different rates, allowing for their collection in separate fractions.
High-Performance Liquid Chromatography (HPLC) can be used for the final purification of this compound to achieve a high degree of purity. researchgate.net It operates on the same principles as column chromatography but uses a high-pressure pump to pass the solvent through the column, resulting in higher resolution and faster separation times. Preparative HPLC is particularly useful for isolating pure compounds from fractions obtained through column chromatography. researchgate.net
In some cases, methylation of the crude extract with reagents like diazomethane (B1218177) is performed. scielo.br This converts the carboxylic acid group of this compound into a methyl ester, which can alter its chromatographic behavior and sometimes facilitate easier separation from other acidic components in the mixture. scielo.br
Chemical Synthesis and Derivatization Strategies for Kolavenic Acid and Its Analogs
Total Synthesis Approaches to Kolavenic Acid
The total synthesis of clerodane diterpenes, including this compound and its derivatives, presents a significant challenge due to the presence of a trans-fused decalin core and multiple stereocenters. Research has focused on developing stereocontrolled methods to construct this complex architecture.
Enantioselective Synthesis Methods
A key achievement in the field is the enantioselective synthesis of clerodane diterpenes, which ensures the production of a single, desired stereoisomer. A notable method utilizes a chiral template approach, starting from readily available chiral molecules.
One successful strategy employs (-)-verbenone, a chiral building block derived from (+)-nopinone, as the starting material for the enantioselective synthesis of (-)-7-oxo-kolavenic acid, a close analog of this compound. researchgate.netgardp.org This approach leverages the inherent stereochemistry of the starting material to control the formation of the required chiral centers in the target molecule. researchgate.net The steric properties of the pinane (B1207555) framework within the chiral template are instrumental in guiding the stereochemical outcome of the reactions. researchgate.net
Key Synthetic Intermediates and Reaction Pathways
The synthesis of the clerodane skeleton involves the strategic construction of key intermediates that can be elaborated into the final natural product. In the synthesis starting from (-)-verbenone, several crucial intermediates and reaction pathways are employed. researchgate.net
A general method has been established for preparing key conjugate enones, which serve as precursors for neo-trans-clerodanes like this compound. researchgate.net The synthesis of (-)-7-oxo-kolavenic acid proceeds through a pathway involving a key trans-decalone intermediate that possesses the four essential chiral centers (C-5, C-10, C-9, and C-8) correctly configured for the neo-trans-clerodane structure. researchgate.net
The reaction sequence includes several key transformations:
Conjugate Addition: The synthesis often begins with a conjugate addition reaction to a chiral enone, such as (-)-verbenone, to set the initial stereochemistry. researchgate.net
Ring Opening: A critical step involves the quantitative opening of a four-membered ring in a bicyclic acetate (B1210297) intermediate to yield an enol-acetate, which is then converted through several steps into a key aldehyde. researchgate.net
Ene Reaction: The ene reaction has also been utilized as a key step in the enantioselective synthesis of neo-trans-clerodanes like (-)-7-oxo-kolavenic acid. researchmap.jp
A summary of key intermediates in the synthesis of (-)-7-oxo-kolavenic acid is presented below.
| Starting Material | Key Intermediate Class | Intermediate Example | Purpose |
| (+)-Nopinone | Chiral Template | (-)-Verbenone | Provides the initial chirality for the synthesis. researchgate.net |
| (-)-Verbenone | Conjugate Enones | Bicyclic Ketones | Serve as precursors for the decalin core. researchgate.net |
| Bicyclic Acetate | Ring-Opened Aldehyde | Enol-Acetate | Forms the side chain and sets up further transformations. researchgate.net |
| Decalone Precursor | trans-Decalone | (+)-trans-decalone | Establishes the core stereochemistry of the clerodane skeleton. researchgate.net |
Semi-Synthesis and Chemical Modification of this compound
Beyond total synthesis, the chemical modification of naturally sourced this compound and its analogs provides a direct route to new derivatives for biological evaluation. This approach is central to understanding how specific parts of the molecule contribute to its activity.
Preparation of this compound Analogs and Derivatives
Researchers have isolated and identified several natural analogs of this compound, which serve as a basis for comparative biological studies. A study focused on compounds derived from the plant Solidago altissima identified this compound (KA), solidagonic acid (SA), and a specific this compound analog (KAA). nih.gov
This particular analog, KAA, was identified as a stereoisomer of 6β-tigloyloxythis compound. researchgate.netnih.gov The key structural difference in KAA compared to its parent structure is the stereochemistry at the C-9 and C-10 positions of the clerodane backbone. researchgate.net These naturally occurring compounds, with their subtle structural variations, are invaluable for probing biological mechanisms. nih.gov
| Compound | Source | Key Structural Features |
| This compound (KA) | Solidago altissima | Standard clerodane diterpene structure. nih.gov |
| Solidagonic acid (SA) | Solidago altissima | A related clerodane diterpene. nih.gov |
| This compound analog (KAA) | Solidago altissima | A stereoisomer of 6β-tigloyloxythis compound, differing at C-9 and C-10. researchgate.netnih.gov |
Structure-Activity Relationship (SAR) Studies through Chemical Derivatization
Structure-activity relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity, guiding the design of more potent and selective agents. gardp.orgspirochem.com By comparing the activities of closely related compounds like KA, SA, and KAA, researchers can deduce the importance of specific functional groups and stereochemical configurations.
A study investigating the inhibition of the kinesin HSET/KIFC1, a protein involved in cancer cell proliferation, compared the effects of these three natural compounds. nih.gov All three clerodane diterpenes were found to suppress cell death in a yeast-based assay. researchgate.netnih.gov However, the this compound analog (KAA) demonstrated the strongest activity. researchgate.net
This finding suggests a preliminary SAR for this class of compounds:
The core clerodane structure is associated with the observed biological activity.
The specific stereochemistry at the C-9 and C-10 positions, as seen in KAA, appears to be crucial for enhanced potency. researchgate.net
KAA, which also possesses a 6β-tigloyloxy group, was the only one of the three to inhibit centrosome clustering in human breast cancer cells, highlighting the importance of this specific combination of stereochemistry and substitution for this particular activity. researchgate.net
These insights underscore that even minor changes in the stereochemistry or substitution pattern of the this compound scaffold can lead to significant differences in biological function, providing a clear rationale for the future design of novel anticancer agents. nih.gov
Mechanistic Investigations of Biological Activities of Kolavenic Acid
Enzymatic Target Interactions and Inhibition Studies
Kolavenic acid and its derivatives have been shown to interact with and inhibit several key enzymes, suggesting potential therapeutic applications. The following sections detail the research into these enzymatic interactions.
Prolyl Endopeptidase (PEP) Inhibition Mechanisms
Prolyl endopeptidase (PEP) is a serine protease involved in the metabolism of proline-containing neuropeptides, which play a role in learning and memory. researchgate.net As such, PEP inhibitors are being explored as potential treatments for dementia. researchgate.net this compound, isolated from the bark of Xylopia aethiopica, has demonstrated dose-dependent inhibitory activity against PEP. researchgate.net
The mechanism of PEP involves an induced-fit model where the enzyme shifts from a flexible "open" state to a "closed" state upon substrate binding. nih.gov The inhibition by compounds like this compound likely interferes with this process. In a comparative study, this compound exhibited significant inhibitory action against PEP. researchgate.netmdpi.com
Table 1: In Vitro Inhibition of Prolyl Endopeptidase (PEP) by this compound This interactive table summarizes the inhibitory concentration (IC₅₀) of this compound against PEP.
| Compound | Target Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | Prolyl Endopeptidase (PEP) | 210.10 ± 1.05 | Bacitracin | 129.26 ± 3.30 |
Data sourced from Ngouela et al. (2005). researchgate.net
Thrombin Inhibition Research
Thrombin is a crucial serine protease in the blood coagulation cascade, and its inhibition is a key strategy for preventing thrombosis and related cardiovascular events. researchgate.netbosterbio.com Research has shown that this compound possesses significant inhibitory activity against α-thrombin. mdpi.com This activity was observed in studies of diterpenes isolated from Xylopia aethiopica. researchgate.net The findings suggest that clerodane diterpenes could be a source for the development of new antithrombotic agents. mdpi.com
Table 2: In Vitro Inhibition of α-Thrombin by this compound This interactive table presents the inhibitory concentration (IC₅₀) of this compound against α-Thrombin.
| Compound | Target Enzyme | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
|---|---|---|---|---|
| This compound | α-Thrombin | 135.60 ± 2.60 | Leupeptin | 45.40 ± 3.01 |
Data sourced from Ngouela et al. (2005). researchgate.net
Kinesin-14 HSET/KIFC1 Modulatory Effects and Associated Mechanisms
Kinesin-14 HSET, also known as KIFC1, is a motor protein that plays a critical role in centrosome clustering in cancer cells. Many cancer cells have an excess number of centrosomes, which would typically lead to cell death through multipolar spindle formation during mitosis. However, HSET/KIFC1 helps these cells to bundle the extra centrosomes, forming a pseudo-bipolar spindle and allowing the cells to survive and proliferate. nih.govdntb.gov.ua
Targeting HSET is therefore a promising strategy for cancer therapy. dntb.gov.ua Studies have identified this compound and its analogs as modulators of HSET. nih.gov Research using fission yeast cells with lethal HSET overproduction showed that this compound and a this compound analog (KAA) could suppress cell death and restore the normal bipolar morphology of mitotic spindles. nih.gov The analog, KAA, was particularly potent and was also shown to inhibit centrosome clustering in human breast adenocarcinoma cells (MDA-MB-231) which have supernumerary centrosomes. nih.govresearchgate.net This suggests that this compound and its derivatives interfere with the function of HSET, leading to mitotic disruption in cancer cells. nih.gov
Glycolytic Enzyme Inhibition (e.g., Trypanosoma brucei Glyceraldehyde 3-Phosphate Dehydrogenase (GAPDH))
The parasite Trypanosoma brucei is the causative agent of Human African Trypanosomiasis, or sleeping sickness. mdpi.com This parasite relies heavily on glycolysis for its energy metabolism, making its glycolytic enzymes attractive drug targets. core.ac.uk One such key enzyme is glyceraldehyde-3-phosphate dehydrogenase (GAPDH). core.ac.uk
A derivative of kolavic acid, monomethyl ester-15-kolavic acid, isolated from the stem bark of Entada abyssinica, has demonstrated strong and selective inhibitory activity against the GAPDH enzyme of Trypanosoma brucei. mdpi.comcore.ac.uk This compound showed an IC₅₀ value of 12 µM, which was more potent than other natural inhibitors known at the time of the study. core.ac.uk The inhibitory mechanism is thought to be related to the α-enone structure within the molecule, which can act as a reacting site for nucleophiles, similar to other known GAPDH inhibitors. mdpi.com
Influence on Plant Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase (SOD), Catalase (CAT), Peroxidase (POD))
Plants utilize a complex antioxidant defense system to cope with oxidative stress caused by various environmental factors. This system includes enzymes such as superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD). mdpi.comfrontiersin.org SOD converts superoxide radicals into hydrogen peroxide (H₂O₂), which is then detoxified into water and oxygen by CAT and POD. mdpi.com
Research on the allelopathic effects of Solidago altissima, an invasive plant species, has shed light on the influence of this compound derivatives on these enzyme systems. mdpi.com The root extract of S. altissima, which contains a high concentration of methyl kolavenate, was found to induce oxidative stress in the forage crop Trifolium repens. mdpi.com In response, the plant's antioxidant enzyme activities were significantly increased. mdpi.com This indicates that exposure to a this compound derivative can modulate the plant's defense mechanisms against oxidative damage. mdpi.com
**Table 3: Effect of S. altissima Root Extract (Containing Methyl Kolavenate) on Antioxidant Enzyme Activity in T. repens*** *This interactive table shows the percentage increase in enzyme activity in response to different extract concentrations.
| Treatment Concentration (mg/L) | Superoxide Dismutase (SOD) Activity Increase (%) | Catalase (CAT) Activity Increase (%) | Peroxidase (POD) Activity Increase (%) |
|---|---|---|---|
| 1250 | 25% | 141% | 89% |
| 2500 | 49% | 209% | 126% |
| 5000 | 79% | 229% | 160% |
Data adapted from Uddin et al. (2024). mdpi.com
Cellular and Molecular Pathway Modulation Studies
Beyond direct enzyme inhibition, this compound and related compounds influence key cellular and molecular signaling pathways, contributing to their biological effects.
One of the significant pathways modulated is the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov NF-κB is a critical regulator of inflammatory and immune responses. nih.gov Plant extracts containing clerodane diterpenes, including this compound, have been shown to possess anti-inflammatory properties potentially through the inactivation of the NF-κB pathway. mdpi.comsemanticscholar.org For instance, a clerodane diterpene was found to inhibit lipopolysaccharide (LPS)-induced neurotoxicity by down-regulating NF-κB (p65). semanticscholar.org
Furthermore, research on plant resins containing this compound has pointed to the modulation of the transforming growth factor-beta (TGF-β) signaling pathway. nih.gov The TGF-β pathway is pivotal in processes like inflammation and fibrogenesis. nih.gov An extract from Araucaria heterophylla resin, which contains this compound, demonstrated a protective effect against methotrexate-induced liver injury by inhibiting the TGF-β/NF-κB signaling pathway. nih.gov
The modulation of the HSET/KIFC1 motor protein, as discussed previously, also represents a critical intervention in a cellular pathway. By disrupting HSET's function, this compound interferes with the mitotic pathway, specifically centrosome clustering and spindle formation, which is a vital process for the survival of many cancer cells. nih.gov
Centrosome Clustering Inhibition in Specific Cell Models
Cancer cells frequently exhibit an abnormal number of centrosomes, a condition known as centrosome amplification. nih.gov To survive and proliferate, these cells often rely on a mechanism called centrosome clustering to form a pseudo-bipolar spindle, which allows for cell division to proceed. nih.govnih.gov Inhibiting this clustering process is a promising therapeutic strategy to selectively target cancer cells with supernumerary centrosomes, as it forces them into a lethal multipolar division. nih.govnih.gov
Recent research has identified this compound and its analogs as possessing inhibitory activity against centrosome clustering in cancer cells. bioweb.ne.jp Structure-activity relationship studies of this compound analogs have been conducted to understand the molecular features required for this activity. bioweb.ne.jp This line of investigation aims to develop potent and specific inhibitors of centrosome clustering. The inhibition of key motor proteins, such as KIFC1, is one of the mechanisms being explored to induce multipolar mitosis in cancer cells. biorxiv.org Other proteins implicated in the clustering process and representing potential therapeutic targets include members of the kinesin-14 family, dynein, and proteins involved in spindle pole organization like TACC3 and ch-TOG. nih.govmednexus.org
Investigations into Modulation of Oncogenic Signaling Pathways (e.g., EGFR, MEK/ERK, Akt/mTOR, NF-κB, PI3K/mTOR)
This compound's potential anticancer effects are also being investigated through its ability to modulate key oncogenic signaling pathways that are frequently dysregulated in cancer. These pathways are crucial for cell proliferation, survival, and growth.
PI3K/Akt/mTOR and Ras/Raf/MEK/ERK Pathways: These two pathways are central to cancer cell signaling, and their overactivation is a common feature in many cancers. nih.govnih.govoncotarget.com They regulate essential cellular functions, and their dysregulation can lead to uncontrolled cell growth and survival. nih.govmdpi.com The epidermal growth factor receptor (EGFR) is a key upstream activator of both the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways. mdpi.comfrontiersin.org Research into inhibitors of these pathways is a major focus in cancer therapy development. nih.gov The interplay and crosstalk between these pathways are complex and critical for cancer progression. oncotarget.comfrontiersin.org
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is a critical mediator of inflammation and is involved in the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF. nih.gov Its interaction with other pathways, such as the Notch and TLR4 signaling pathways, is an area of active investigation in the context of both inflammation and cancer. nih.govfrontiersin.org
Research on Anti-inflammatory Signaling Pathway Modulation (e.g., NOTCH/NICD, HMGB1/TLR4, TGF-β/NF-κB/TNF-α/IL-1β, IL-6/JAK/STAT3)
The anti-inflammatory properties of compounds are often linked to their ability to modulate specific signaling pathways that orchestrate the inflammatory response.
NOTCH/NICD Signaling: The Notch signaling pathway is a highly conserved pathway that influences cell proliferation, differentiation, and apoptosis. frontiersin.org It has a complex and bidirectional regulatory role in inflammation. frontiersin.org For instance, the Notch intracellular domain (NICD) can inhibit TLR-induced NF-κB transcriptional activity, thereby reducing the production of pro-inflammatory factors. frontiersin.org Conversely, some pathogens can manipulate the Notch pathway to their advantage. nih.gov
HMGB1/TLR4 Signaling: The high-mobility group box 1 (HMGB1) protein, acting through Toll-like receptor 4 (TLR4), is a key mediator of inflammation. nih.gov The HMGB1/TLR4 axis can activate the NF-κB pathway, leading to the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. nih.gov Modulation of this pathway is a therapeutic target for inflammatory diseases. nih.govresearchgate.net
TGF-β and IL-6/JAK/STAT3 Signaling: Transforming growth factor-beta (TGF-β) has a dual role in cancer, initially acting as a tumor suppressor but later promoting tumor progression. frontiersin.org The IL-6/JAK/STAT3 pathway is another critical pro-inflammatory signaling cascade. frontiersin.org Notch4 has been shown to exhibit anti-inflammatory properties by inhibiting STAT1 phosphorylation and activation, which in turn can affect NF-κB activity. frontiersin.org
Exploration of Hedgehog (Hh) and Aryl Hydrocarbon Receptor (AhR) Signaling Cross-talk
The Hedgehog (Hh) and Aryl Hydrocarbon Receptor (AhR) signaling pathways are crucial for various biological processes, and their crosstalk is an emerging area of research. The AhR is a ligand-activated transcription factor that plays a role in cellular homeostasis and the metabolism of xenobiotics. nih.govmdpi.comfrontiersin.org There is evidence of reciprocal crosstalk between AhR and other signaling pathways, which can be a target for chemoprevention. nih.govmdpi.com Recent studies have identified small molecules that can modulate Hh-dependent differentiation through the AhR, highlighting a functional crosstalk between these two pathways. acs.org This interaction is being explored for its potential therapeutic implications. acs.orgmdpi.com
Antimicrobial and Antiprotozoal Mechanism Investigations
Antifungal Activity Mechanisms against Phytopathogenic Fungi (e.g., Botrytis cinerea, Phomopsis viticola, Colletotrichum acutatum, Fusarium oxysporum)
This compound has demonstrated antifungal properties against a range of plant pathogenic fungi. Bioassay-guided fractionation of extracts from Macaranga monandra led to the isolation of this compound and its analog, 2-oxo-kolavenic acid. acs.orgacs.org These compounds showed moderate growth inhibition against Phomopsis viticola and Botrytis cinerea in microbioassays. acs.orgacs.orgusda.gov The antifungal activity of this compound has also been observed against other phytopathogenic fungi, including Colletotrichum acutatum and Fusarium oxysporum. acs.orgusda.govresearchgate.net The mechanism of action is thought to involve disruption of the fungal cell membrane. researchgate.net
| Fungus | Activity of this compound | Reference(s) |
| Botrytis cinerea | Moderate growth inhibition | acs.orgacs.orgusda.gov |
| Phomopsis viticola | Moderate growth inhibition | acs.orgacs.orgusda.gov |
| Colletotrichum acutatum | Fungal growth inhibition | acs.orgusda.govresearchgate.net |
| Fusarium oxysporum | Fungal growth inhibition | acs.orgusda.govresearchgate.net |
Research into Antibacterial Activity
While extensive research has been conducted on the various biological activities of this compound, the specific mechanisms underlying its antibacterial properties are not as thoroughly elucidated in the currently available literature. Many studies confirm its activity against a range of bacteria, but often focus on the minimum inhibitory concentration (MIC) rather than the precise molecular interactions. However, by examining the broader context of how similar natural compounds, such as terpenoids and flavonoids, exert their antibacterial effects, we can infer potential mechanisms for this compound.
General antibacterial mechanisms of terpenoids often involve the disruption of the bacterial cell membrane due to their lipophilic nature. This can lead to increased permeability, leakage of intracellular components, and ultimately, cell death. mdpi.com It is plausible that this compound, as a diterpene, shares this mode of action.
Furthermore, studies on flavonoids, another class of plant-derived compounds, reveal several antibacterial strategies, including:
Inhibition of bacterial metabolism: This can involve targeting key enzymes necessary for bacterial survival.
Interference with cell wall synthesis: Weakening the cell wall can make the bacteria susceptible to osmotic stress.
Inhibition of nucleic acid and protein synthesis: This directly halts the fundamental processes of bacterial growth and replication. mdpi.comfrontiersin.org
Although direct evidence for this compound employing these specific mechanisms is limited, its structural features suggest it could interact with various bacterial targets. Further research, potentially utilizing techniques like transcriptomics and proteomics, could provide a more definitive understanding of how this compound inhibits bacterial growth.
Molecular Interaction Studies
Protein-Ligand Binding Investigations (e.g., Human Serum Albumin (HSA) Binding and Interaction Thermodynamics)
The interaction between this compound (KA) and human serum albumin (HSA), the most abundant protein in blood plasma, has been a subject of detailed investigation. pku.edu.cnmdpi.com HSA plays a crucial role in the transport and disposition of numerous endogenous and exogenous substances, including drugs. researchgate.netnih.gov Understanding the binding of this compound to HSA is therefore vital for characterizing its pharmacokinetic profile.
Spectroscopic techniques, including fluorescence and absorption spectroscopy, have been employed to study the binding of this compound to HSA under physiological conditions. pku.edu.cn These studies have revealed that this compound can quench the intrinsic fluorescence of HSA, indicating a direct interaction and a change in the microenvironment of the protein's fluorescent amino acid residues. pku.edu.cn
Thermodynamic analysis of the binding process has provided insights into the forces driving the interaction. By measuring binding constants at different temperatures, researchers have been able to calculate key thermodynamic parameters.
| Thermodynamic Parameter | Value at 298 K | Value at 308 K | Value at 318 K |
| Binding Constant (Ka) | 1.96 (± 0.09) x 104 L·mol-1 | 1.35 (± 0.05) x 104 L·mol-1 | 0.98 (± 0.04) x 104 L·mol-1 |
| Enthalpy Change (ΔH°) | -24.47 kJ·mol-1 | ||
| Entropy Change (ΔS°) | -0.63 J·mol-1·K-1 | ||
| Gibbs Free Energy Change (ΔG°) | -24.28 kJ·mol-1 | -23.65 kJ·mol-1 | -23.02 kJ·mol-1 |
| Table generated from data in He et al. (2014) pku.edu.cn |
The negative Gibbs free energy change (ΔG°) indicates that the binding process is spontaneous. The negative enthalpy change (ΔH°) and small negative entropy change (ΔS°) suggest that the interaction is primarily driven by hydrogen bonding and van der Waals forces. nih.gov Fluorescence displacement measurements have further confirmed that this compound binds to site II in the hydrophobic cavity of HSA. pku.edu.cn These findings collectively suggest a strong interaction between this compound and HSA, implying that serum albumin may play a significant role in its storage and transport within the body. pku.edu.cn
Receptor Binding Assay Methodologies and Applications
Receptor binding assays are fundamental tools for identifying and characterizing the interaction of ligands with their target receptors. env.go.jp These assays are crucial in drug discovery and for elucidating the mechanisms of action of bioactive compounds like this compound. A common approach involves a competitive binding assay where the compound of interest competes with a known, often radiolabeled, ligand for binding to a specific receptor. The displacement of the radiolabeled ligand is measured, allowing for the determination of the test compound's binding affinity, typically expressed as an IC50 value (the concentration required to inhibit 50% of the specific binding). env.go.jp
In the context of this compound and its analogs, these assays have been instrumental. For instance, a this compound analog was identified through a cell-based compound screening and was shown to have strong activity against yeast cells overproducing HSET, a mitotic kinesin. acs.orgmedchemexpress.com This initial screening was likely followed by more specific receptor binding assays to confirm direct interaction with the HSET protein. Competitive binding fluorescence polarization assays, for example, can be used to demonstrate that a compound binds to a specific site on a protein, such as the nucleotide-binding site, by competing with a fluorescently labeled ligand. acs.org
These methodologies are not only applicable to purified proteins but can also be adapted for use with cell lysates or even whole cells, providing a more physiologically relevant context for the binding interaction. The data obtained from receptor binding assays are essential for understanding the molecular targets of this compound and its derivatives, thereby shedding light on their biological activities.
Computational Modeling and Molecular Docking Studies for Target Elucidation
Computational modeling and molecular docking have become indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets at an atomic level. unirioja.esmdpi.com These in silico methods are particularly valuable for elucidating the binding mode of ligands like this compound to their protein receptors.
Molecular docking simulations have been used to investigate the binding of this compound to human serum albumin (HSA). pku.edu.cn These studies predicted that this compound binds within a hydrophobic cavity of HSA, with specific hydrogen bonding interactions involving the Lys195 and Asp451 residues of the protein. pku.edu.cn This computational prediction was subsequently supported by experimental data from fluorescent displacement measurements, which confirmed binding at site II of HSA. pku.edu.cn
Beyond HSA, molecular docking has been employed to explore the interactions of this compound analogs with other protein targets. For example, docking studies with DENV2 NS2B-NS3 protease, a key enzyme in the dengue virus life cycle, suggested that certain this compound derivatives act as allosteric inhibitors rather than binding to the catalytic site. researchgate.net Similarly, docking studies have been used to understand the interaction of this compound analogs with HSET, a kinesin motor protein, providing insights into their potential as anticancer agents. acs.org
The general process of molecular docking involves preparing the three-dimensional structures of both the ligand (this compound) and the protein target. The ligand is then computationally "docked" into the binding site of the protein, and various scoring functions are used to estimate the binding affinity and predict the most likely binding conformation. unirioja.espku.edu.cn These computational approaches, when combined with experimental validation, provide a powerful strategy for identifying and characterizing the molecular targets of this compound.
| Study | Target Protein | Key Findings |
| He et al. (2014) pku.edu.cn | Human Serum Albumin (HSA) | This compound binds to the hydrophobic cavity of HSA (site II) through hydrogen bonds with Lys195 and Asp451. |
| ResearchGate (2023) researchgate.net | DENV2 NS2B-NS3 Protease | This compound derivatives dock at an allosteric site, suggesting a mechanism of non-competitive inhibition. |
| Kurisawa et al. (2020) medchemexpress.com | HSET (Kinesin Motor Protein) | A this compound analog shows strong activity against HSET-overproducing yeast cells, suggesting it as a potential inhibitor. |
Ecological and Allelopathic Mechanisms
Insect Antifeedant Activity and Plant Chemical Defense Roles
This compound plays a significant role in the chemical defense mechanisms of certain plants against herbivorous insects. nih.govresearchgate.net It is produced in the glandular trichomes on the leaf surfaces of plants such as Parentucellia viscosa. nih.govmdpi.com These glandular trichomes act as reservoirs for biologically active phytochemicals that can deter feeding by insects. nih.govresearchgate.net
Research has demonstrated that this compound exhibits insect antifeedant activity. researchgate.netmdpi.com This means that it discourages insects from feeding on the plants that produce it. The presence of this compound in the trichomes, combined with the physical barrier of the trichomes themselves, provides an effective defense against herbivory. mdpi.com Studies have shown that extracts containing this compound can significantly reduce feeding by insects such as the common cutworm (Spodoptera litura). mdpi.com
| Plant Species | Compound Location | Observed Activity | Target Insect |
| Parentucellia viscosa | Glandular trichomes | Insect antifeedant | General herbivores |
| Solidago altissima | Underground parts | Insect antifeedant | Not specified |
| Smallanthus sonchifolius (Yacón) | Glandular trichomes (related diterpenes) | Insect antifeedant | Spodoptera litura (Common cutworm) |
Allelopathic Effects on Other Plant Species Growth and Development
Allelopathy is the process by which a plant releases chemical compounds that can inhibit the growth and development of neighboring plants. While research into the direct allelopathic effects of this compound is limited, studies have indicated that it does not inherently possess growth-inhibitory properties against other plant species. mdpi.comarctomsci.com However, specific derivatives of this compound have demonstrated significant allelopathic and phytotoxic activities.
Notably, research has focused on two key derivatives found in plants of the Solidago genus: 13E-7α-acetoxyl this compound, also known as solidagonic acid, and methyl kolavenate. These compounds have been identified as active agents in the allelopathic interference with the growth of various other plant species.
Research Findings on this compound Derivatives
Solidagonic Acid (13E-7α-acetoxyl this compound):
This acetylated derivative of this compound has been isolated from the aqueous acetone (B3395972) extract of Solidago altissima. mdpi.comresearchgate.net Scientific investigations have confirmed its growth-inhibitory activity against the seedlings of certain plants. Specifically, solidagonic acid has been shown to impede the growth of:
Lactuca sativa L. (lettuce) mdpi.comresearchgate.net
Lolium multiflorum Lam. (Italian ryegrass) mdpi.comresearchgate.net
The identification of solidagonic acid as an active allelochemical highlights the importance of molecular structure in determining biological activity. While the parent compound, this compound, is inactive in this regard, the addition of an acetoxyl group confers phytotoxic properties.
Methyl Kolavenate:
Further research into the chemical constituents of Solidago altissima root extract (SRE) has identified methyl kolavenate, the methyl ester of this compound, as a primary phytotoxic agent. mdpi.com Studies have demonstrated that SRE, which contains a high concentration of methyl kolavenate, exhibits significant dose-dependent inhibitory effects on both forage crops and various weed species. mdpi.comresearchgate.net
The allelopathic effects of SRE rich in methyl kolavenate have been extensively studied on the forage crop Trifolium repens (white clover). The observed inhibitory effects include reductions in key growth parameters as the concentration of the extract increases. mdpi.com
**Table 1: Inhibitory Effects of Solidago altissima Root Extract (SRE) on *Trifolium repens***
| SRE Concentration | Fresh Weight Reduction (%) | Shoot Length Reduction (%) | Root Length Reduction (%) | Chlorophyll Content Reduction (%) |
| TR2 | 24 | 19 | 12 | 10 |
| TR3 | 43 | 17 | 24 | 10 |
| TR4 | 47 | 20 | 31 | 11 |
| TR5 | 70 | 30 | 35 | 25 |
Data sourced from studies on the dose-dependent effects of SRE on Trifolium repens seedlings. mdpi.com
In addition to its impact on Trifolium repens, SRE containing methyl kolavenate has also been shown to significantly inhibit the seed germination of a range of common weed species in a concentration-dependent manner. mdpi.comresearchgate.net
Table 2: Weed Species with Germination Inhibited by Solidago altissima Root Extract (SRE)
| Common Name | Scientific Name |
| Early watergrass | Echinochloa oryzicola |
| Small-flower flatsedge | Cyperus microiria |
| Water foxtail | Alopecurus aequalis |
| Common purslane | Portulaca oleracea |
| Redroot pigweed | Amaranthus retroflexus |
These findings underscore the potential of methyl kolavenate as a natural herbicide. mdpi.comresearchgate.net
The phytotoxicity of methyl kolavenate is attributed to the presence of both hydroxy and carboxyl functional groups, with the carboxyl group in particular contributing to its toxic effects on other plants. mdpi.com The mechanism of action involves the induction of oxidative stress, leading to stunted growth and, at higher concentrations, mortality in susceptible plant species. mdpi.com
Analytical Methodologies in Kolavenic Acid Research
Chromatographic Methods for Isolation, Separation, and Quantification
Chromatography is a fundamental tool for isolating and purifying kolavenic acid from raw plant materials, such as the oleoresins of Copaifera species or extracts from Polyalthia longifolia. scite.aiscialert.netjsmcentral.org These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
Various chromatographic methods are employed in this compound research:
High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique widely used for the separation, identification, and quantification of this compound. scite.aijsmcentral.orgiipseries.org Reverse-phase HPLC (RP-HPLC) with a C18 column is common, using mobile phases typically consisting of acetonitrile (B52724) and water, sometimes with modifiers like trifluoroacetic acid to improve peak shape. chromatographyonline.com Detection is often achieved using a Photodiode Array (PDA) detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths. scite.ai One study identified this compound as a major diterpene in the oleoresin of Copaifera reticulata using an HPLC-PDA method. scite.ai
Gas Chromatography (GC): GC is suitable for the analysis of volatile and semi-volatile compounds. iipseries.org For a non-volatile compound like this compound, derivatization to a more volatile ester form, such as methyl kolavenate, is necessary before analysis. nist.gov GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying phytochemical constituents in extracts. researchgate.netpherobase.com For instance, GC-MS has been used to characterize the phytochemical profile of Padina pavonica extract, which contains this compound. researchgate.net
Column Chromatography (CC): This is a classic preparative technique used for the initial fractionation of crude plant extracts to isolate this compound. scialert.netnih.gov The extract is passed through a column packed with a solid adsorbent like silica (B1680970) gel, and different compounds are eluted at different rates using a solvent or solvent gradient, allowing for their separation. nih.gov
Thin-Layer Chromatography (TLC): TLC is often used as a rapid, simple, and inexpensive preliminary method to analyze the composition of extracts and monitor the progress of column chromatography separations. scialert.netjsmcentral.orgnih.gov Preparative TLC can be used for the final purification of isolated compounds. scialert.net
| Technique | Stationary Phase | Mobile Phase Example | Application in this compound Research |
| HPLC-PDA | C18 (Reverse Phase) | Acetonitrile/Water | Quantification and identification in Copaifera oleoresins. scite.ai |
| GC-MS | HP-5MS (Non-polar) | Helium (carrier gas) | Identification (after derivatization) in plant extracts. nist.govresearchgate.net |
| Vacuum Liquid Chromatography | Silica Gel | Petroleum Ether | Initial isolation from Polyalthia longifolia seeds. scialert.net |
| Preparative TLC | Silica Gel | Not specified | Final purification of the isolated compound. scialert.net |
Advanced Spectroscopic Techniques for Characterization in Complex Biological Matrices
Once isolated, the precise structure of this compound must be confirmed. Advanced spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation. One-dimensional (1D) NMR techniques like ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon framework of the molecule, respectively. scialert.netnih.gov The chemical shifts, coupling constants, and integration of signals in the ¹H-NMR spectrum, along with the number and type of carbon atoms revealed by the ¹³C-NMR spectrum, are used to piece together the molecule's structure. nih.govresearchgate.net Two-dimensional (2D) NMR techniques are also used for more complex structural assignments. researchgate.net NMR data has been crucial in confirming the identity of this compound isolated from sources like Aristolochia malmeana. researchgate.net
Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a molecule, which allows for the determination of its molecular weight and elemental formula. scialert.net High-Resolution Mass Spectrometry (HRMS), often coupled with HPLC (HPLC-HRMS/MS), can provide highly accurate mass measurements, aiding in the unambiguous identification of this compound in complex mixtures like bunya pine resin. springermedizin.de Electron Ionization Mass Spectrometry (EIMS) is another technique that has been used in the characterization process. scialert.net
| Technique | Type of Information Provided | Application in this compound Research |
| ¹H-NMR | Information on the proton environment and connectivity. | Structural confirmation of isolated compound. scialert.net |
| ¹³C-NMR | Information on the carbon skeleton of the molecule. nih.gov | Structural elucidation and identification. scialert.netnih.govnih.gov |
| Mass Spectrometry (EIMS, HRMS) | Molecular weight and elemental formula. scialert.netspringermedizin.de | Identification in complex extracts and confirmation of molecular formula (C₂₀H₃₂O₂). nih.govspringermedizin.de |
| X-ray Crystallography | Precise 3D molecular structure and absolute configuration. | Determination of the crystal structure, showing trans-fused rings and specific conformations. researchgate.net |
Bioanalytical Approaches for Mechanistic Studies (e.g., fluorescence polarization, synchronous and 3D fluorescence)
To understand how this compound interacts with biological targets, researchers employ various bioanalytical techniques. Fluorescence spectroscopy is particularly useful for studying the binding of small molecules to proteins, such as human serum albumin (HSA), which is a major transport protein in the blood. pku.edu.cnpku.edu.cn
A study investigating the effect of this compound (KA) on HSA utilized several fluorescence methods:
Fluorescence Polarization (FP): This technique measures changes in the rotational speed of a fluorescent molecule. thermofisher.com When a small, rapidly rotating molecule like this compound binds to a large protein like HSA, the rotation of the complex slows down, leading to an increase in fluorescence polarization. pku.edu.cnthermofisher.com This method provided information on the formation of the KA-HSA complex and indicated that the presence of this compound caused changes in the microviscosity of HSA. pku.edu.cnpku.edu.cn
Synchronous and 3D Fluorescence Spectroscopy: These techniques were used to monitor changes in the microenvironment of the tryptophan and tyrosine amino acid residues within HSA upon binding to this compound. pku.edu.cnpku.edu.cn The results showed that this compound could quench the intrinsic fluorescence of HSA, indicating a direct interaction and a change in the protein's conformation. pku.edu.cnpku.edu.cn The synchronous fluorescence spectra confirmed that this compound affects the microenvironment around the amino acid residues of HSA. pku.edu.cn
These studies collectively revealed that this compound binds strongly to HSA, suggesting that serum albumin may be responsible for its storage and transport in the body. pku.edu.cn
| Technique | System Studied | Key Findings |
| Fluorescence Polarization | This compound (KA) and Human Serum Albumin (HSA) | Indicated complex formation and changes in the fluidity and microviscosity of HSA. pku.edu.cnpku.edu.cn |
| Synchronous Fluorescence | KA and HSA | Confirmed that KA affects the microenvironment of tryptophan and tyrosine residues in HSA. pku.edu.cnpku.edu.cn |
| 3D Fluorescence | KA and HSA | Showed that KA quenches the intrinsic fluorescence of HSA and alters its conformation. pku.edu.cnpku.edu.cn |
Chemoinformatics and Computational Chemistry in this compound Research
Chemoinformatics and computational chemistry are powerful in silico tools that complement experimental work by providing insights into molecular interactions and predicting properties. rjpbcs.commdpi.com These methods use computer models to simulate and analyze chemical systems. researchgate.net
Molecular Docking: This computational technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. pku.edu.cn In the context of this compound research, molecular docking was used to model the interaction between this compound and human serum albumin (HSA). pku.edu.cn The results showed that this compound binds to a hydrophobic cavity in site II of HSA and identified specific hydrogen bonding interactions with the Lys195 and Asp451 residues of the protein. pku.edu.cnpku.edu.cn Another study performed molecular docking of this compound against Acanthamoeba cytochrome P450, suggesting potential enzyme inhibition. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed for this compound in the provided context, QSAR studies are a core part of chemoinformatics. researchgate.netresearchgate.net They aim to build mathematical models that relate the chemical structure of compounds to their biological activity, which could be applied in the future to design more potent analogs of this compound. researchgate.net
These computational approaches are valuable for visualizing molecular interactions, generating hypotheses for experimental testing, and understanding the structural basis of a compound's biological activity. pku.edu.cnresearchgate.net
| Method | Target | Key Insights |
| Molecular Docking | Human Serum Albumin (HSA) | Predicted binding to the hydrophobic cavity of HSA (Site II) and identified key hydrogen bond interactions. pku.edu.cnpku.edu.cn |
| Molecular Docking | Acanthamoeba cytochrome P450 | Investigated potential enzyme inhibition by this compound. researchgate.net |
Future Perspectives in Kolavenic Acid Research
Emerging Research Frontiers for Diterpenoid Compounds
Diterpenoids, including more than 18,000 distinct compounds, are a vast and structurally diverse class of metabolites with significant potential in the pharmaceutical industry. nih.govresearchgate.net The future of diterpenoid research, which directly informs the prospects for kolavenic acid, is expanding into several exciting frontiers.
A major area of focus is the continued exploration of their pharmacological activities. Diterpenes and their derivatives have demonstrated a wide array of effects, including immunomodulatory, anti-inflammatory, antimicrobial, and neuroprotective properties. mdpi.comeurekaselect.comnih.gov Research into the immunomodulatory effects of diterpenes is a burgeoning field, with studies showing their ability to modulate innate immunity, cytokine production, and inflammasome pathways. mdpi.com For instance, certain diterpenic acids have been shown to reduce the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and TNF-α. mdpi.com This suggests a promising avenue for developing new therapies for immune system dysfunctions and inflammatory conditions. mdpi.com
Furthermore, the antimicrobial potential of diterpenoids is an area of intense investigation, driven by the urgent need for new agents to combat antimicrobial resistance. nih.gov Diterpenoids isolated from natural sources have shown activity against a broad spectrum of bacteria, fungi, viruses, and protozoa. nih.gov this compound itself has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-positive bacteria. nih.govmdpi.com Future work will likely focus on elucidating the mechanisms of action and structure-activity relationships of these compounds to develop more potent and specific antimicrobial drugs. nih.gov
The complex and unique skeletons of diterpenoids, such as the cage-like structures of diterpenoid alkaloids, continue to make them challenging and attractive targets for total synthesis. sioc-journal.cn Advances in synthetic organic chemistry are enabling the construction of these intricate molecules, which not only provides access to rare natural products but also allows for the creation of novel analogs with potentially improved properties. sioc-journal.cnthieme-connect.com The exploration of macrocyclic diterpenes, known for their complex structures and potent biological activities, also represents a significant research frontier. jmb.or.krnih.gov
Integration of Omics Technologies for Systems-Level Understanding
The elucidation of the complex biosynthetic pathways of diterpenoids like this compound is being revolutionized by the integration of "omics" technologies. frontiersin.org Genomics, transcriptomics, proteomics, and metabolomics provide a system-wide view of the biological processes involved in producing these valuable compounds in their native organisms. oup.com
Genomics and transcriptomics have become essential for identifying the genes and enzymes responsible for diterpenoid biosynthesis. jmb.or.krnih.govresearchgate.net The explosion of genome sequencing data allows for the discovery of biosynthetic gene clusters that encode the pathways for secondary metabolites. nih.gov By comparing the genomes of producing and non-producing organisms, researchers can pinpoint candidate genes. mdpi.com Transcriptome analysis (RNA-seq) further helps to identify functional genes that control key biological traits and regulate metabolic pathways in medicinal plants. oup.comresearchgate.net For example, integrated genomic, transcriptomic, and metabolomic analyses in the plant genus Aconitum have been used to identify key enzymes in the biosynthesis of diterpenoid alkaloids, such as ent-kaurene (B36324) oxidases and aminotransferases. researchgate.net
Proteomics provides insight into the functional level by studying the entire set of proteins, including their structures, functions, and modifications. frontiersin.orgresearchgate.net This can help validate the function of enzymes identified through genomics and transcriptomics and understand their regulation. researchgate.net Metabolomics, the comprehensive analysis of all metabolites in a biological system, offers a direct snapshot of the biochemical phenotype. frontiersin.org Combining metabolomics with mass spectrometry imaging can even reveal the spatial distribution of diterpenoids within plant tissues. oup.com
The integration of these multi-omics datasets is a powerful approach for achieving a holistic understanding, linking genotype to phenotype. frontiersin.orgresearchgate.net This systems-level understanding is crucial not only for fundamental biological knowledge but also for metabolic engineering efforts aimed at improving the production of specific diterpenoids. frontiersin.orgplos.org By identifying rate-limiting steps and regulatory networks, researchers can devise targeted strategies to enhance the yield of compounds like this compound in either their natural hosts or engineered microbial systems. plos.org
Advancements in Synthetic Biology for Sustainable Production of this compound
The natural extraction of many valuable diterpenoids from plants is often limited by low yields and dwindling natural resources, making industrial-scale production challenging. nih.gov Synthetic biology and metabolic engineering have emerged as transformative and environmentally friendly strategies to address these issues, offering sustainable routes for the production of this compound and other high-value terpenoids. nih.govjmb.or.krzenfoldst.com
The core of this approach is the engineering of microbial "cell factories," typically robust and easily manipulated organisms like Escherichia coli and Saccharomyces cerevisiae (yeast), to heterologously produce the desired compound. jmb.or.krnih.govsciepublish.com This involves introducing and optimizing the biosynthetic pathway for the target molecule in the host microbe. nih.govfrontiersin.org The biosynthesis of all terpenoids, including diterpenes like this compound, originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). frontiersin.orgmdpi.comfrontiersin.org These precursors are assembled into the C20 molecule geranylgeranyl diphosphate (GGPP), the direct precursor to the diterpenoid skeleton. researchgate.netmdpi.com
Key metabolic engineering strategies for enhancing diterpenoid production include:
Optimizing Precursor Supply: Enhancing the flux through the native mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways in the host organism to increase the availability of IPP, DMAPP, and subsequently GGPP. sciepublish.comfrontiersin.org This is often a critical step, as the availability of precursors can be a major bottleneck. frontiersin.orgmdpi.com
Pathway Balancing and Enzyme Engineering: Introducing the specific diterpene synthases (diTPSs) and tailoring enzymes (like cytochrome P450s) that convert GGPP into this compound. nih.govresearchgate.net The expression of these enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and maximize the final product titer. mdpi.com Protein engineering techniques can also be used to improve the activity and specificity of these enzymes. sciepublish.com
Cellular and Cofactor Engineering: Modifying the host's central metabolism to direct more carbon flux towards the desired pathway and ensure a sufficient supply of cofactors like NADPH, which are often required by tailoring enzymes. nih.govfrontiersin.org
Compartmentalization: Utilizing the natural subcellular compartments of eukaryotic hosts like yeast to sequester the biosynthetic pathway, which can increase local substrate concentrations and prevent interference with the host's native metabolism. mdpi.comsciepublish.com
These synthetic biology approaches are poised to revolutionize strain development, making the large-scale, sustainable, and cost-effective production of complex molecules like this compound a feasible reality. zenfoldst.comnih.govnih.gov
Development of Research Probes based on this compound Scaffolds
The this compound structure, or "scaffold," represents a valuable starting point for the development of chemical probes. These probes are powerful tools designed to investigate biological systems by identifying the molecular targets of a bioactive compound and elucidating its mechanism of action. acs.orgnih.gov
A this compound analog (KAA) has already been identified as an inhibitor of HSET, a kinesin motor protein involved in cell division, particularly in cancer cells with extra centrosomes. acs.orgmedchemexpress.com This finding highlights the potential of the this compound scaffold as a basis for developing targeted therapeutic agents. acs.org To advance this research, the scaffold can be chemically modified to create research probes.
Two common types of probes that could be developed from this compound are:
Fluorescent Probes: By attaching a fluorescent dye to a non-critical position on the this compound molecule, researchers can create a probe that allows for the visualization of the compound's localization within living cells using microscopy. acs.orgfrontiersin.org This can confirm that the molecule reaches its intended subcellular compartment and interacts with its target.
Affinity-Based Probes: These probes are designed to covalently bind to or be captured by their protein target, enabling the target's isolation and identification. A common strategy involves incorporating a "clickable" chemical handle, such as a trans-cyclooctene (B1233481) (TCO) group, onto the this compound scaffold. acs.orgnih.gov This allows the probe, once bound to its target inside a cell, to be tagged with a reporter molecule (e.g., biotin (B1667282) for pulldown experiments or a fluorescent dye) through a highly specific bioorthogonal reaction. nih.gov
The development of such probes based on the this compound scaffold would be instrumental in confirming its direct binding to targets like HSET in a cellular context and could help discover new, previously unknown biological targets and pathways modulated by this diterpenoid. acs.orgnih.gov This knowledge is essential for advancing the therapeutic applications of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the standard experimental protocols for synthesizing and characterizing Kolavenic acid in laboratory settings?
- Methodological Guidance:
- Synthesis : this compound (C20H32O2) is typically isolated from natural sources, such as the roots of Aristolochia malmeana Hoehne, via hexane extraction. Crystallization is achieved through slow evaporation of a methanol solution at 283 K .
- Characterization : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : Proton assignments (e.g., δ 5.62 for H-14, δ 0.76 for H-17) confirm functional groups and stereochemistry .
- Single-Crystal X-ray Diffraction (SCXRD) : Orthorhombic crystal system (space group P212121, a = 12.5122 Å, b = 15.5439 Å) with refinement parameters (R = 0.050, wR = 0.134) .
- Reproducibility : Detailed experimental procedures (e.g., solvent systems, temperature) must be documented in the main text or supplementary materials to enable replication .
Q. How can researchers ensure the purity and structural identity of this compound using spectroscopic methods?
- Key Techniques :
- NMR Analysis : Assign peaks for methyl groups (e.g., δ 1.53 for H-18) and olefinic protons (δ 5.13 for H-3) to verify substituent positions .
- Polarimetry : Measure optical rotation ([α]D = -41.1° in CHCl3) to confirm absolute configuration, cross-referenced with prior studies .
- Elemental Analysis : Validate molecular formula (C20H32O2) via combustion analysis or high-resolution mass spectrometry.
Q. What crystallization conditions yield high-quality single crystals of this compound for X-ray studies?
- Optimized Conditions :
- Solvent: Methanol at 283 K .
- Crystal Growth: Slow evaporation over 7–10 days to form colorless crystals (m.p. 370–371 K).
- Critical Parameters : Monitor solvent purity and temperature gradients to avoid twinning or disordered structures .
Advanced Research Questions
Q. How should discrepancies in crystallographic data (e.g., molecular conformations) be analyzed for this compound?
- Resolution Strategies :
- Structural Superimposition : Calculate root-mean-square deviation (RMSD = 0.016 Å) to quantify differences between independent molecules in the asymmetric unit .
- Conformational Analysis : Use ring-puckering parameters (e.g., q2 = 0.400 Å, φ2 = 106.6°) to compare cyclohexene ring distortions .
- Principal Contradiction Framework : Identify dominant factors (e.g., hydrogen bonding vs. steric effects) influencing molecular packing .
Q. What computational methods complement experimental data to resolve the absolute configuration of this compound?
- Integrated Approaches :
- Density Functional Theory (DFT) : Compare calculated vs. experimental [α]D values to validate stereochemical assignments.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., O–H⋯O hydrogen bonds, C–H⋯O contacts) to explain supramolecular chain formation .
Q. How can researchers design experiments to study solvent-dependent supramolecular interactions of this compound?
- Experimental Design :
- Variable Selection : Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents to assess hydrogen-bonding variability.
- Data Collection : Use SCXRD and IR spectroscopy to track solvent-induced changes in dimerization (e.g., {⋯H–O–C=O}2 synthon stability) .
- Statistical Rigor : Apply error propagation models to account for measurement uncertainties in bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
